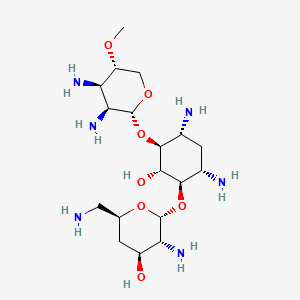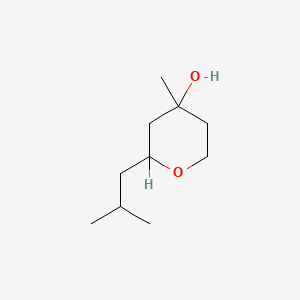
Tetrahydro-4-methyl-2-(2-methylpropyl)-2H-pyran-4-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyran derivatives, including tetrahydropyrans, often involves catalytic methods or multi-component reactions that allow for the efficient formation of these cyclic structures. For example, one study describes the synthesis of tetrahydropyran derivatives through a catalytic reaction using NH4Al(SO4)2·12H2O (Alum) as a catalyst, showcasing the efficiency of one-pot synthesis methods for these compounds (Mohammadi et al., 2017).
Molecular Structure Analysis
The molecular structure of pyran derivatives is crucial for understanding their chemical behavior and properties. Studies often utilize computational methods and spectroscopy to elucidate the structure. For instance, X-ray diffraction analysis is used to confirm the molecular and crystal structure of certain pyran derivatives, providing insight into their conformation and electronic structure (Shestopalov et al., 2003).
Chemical Reactions and Properties
Pyran derivatives undergo various chemical reactions, including electrophilic substitutions, nucleophilic additions, and cycloadditions, depending on their substitution pattern and functional groups. The chemical reactivity of these compounds is influenced by their molecular structure, with the presence of electron-donating or withdrawing groups affecting their reaction pathways. The synthesis of 2-amino-4H-pyrans, for example, involves cyclization of Michael adducts, demonstrating the versatility of pyran derivatives in synthetic chemistry (Litvinov & Shestopalov, 2011).
Physical Properties Analysis
The physical properties of pyran derivatives, such as solubility, melting point, and boiling point, are determined by their molecular structure. These properties are essential for the application of pyran derivatives in different fields, including pharmaceuticals, materials science, and organic synthesis. Computational studies and experimental measurements provide valuable data on these physical properties, aiding in the design and application of these compounds.
Chemical Properties Analysis
The chemical properties of pyran derivatives are characterized by their reactivity towards various reagents, stability under different conditions, and the ability to form complex structures through reactions. The study of these properties is crucial for the development of new synthetic routes and the application of pyran derivatives in complex chemical syntheses. For example, the photochemical reactions of pyran compounds reveal their potential in the development of photo-responsive materials (Mori & Maeda, 1991).
Wissenschaftliche Forschungsanwendungen
Synthese von Naturstoffanaloga
Der 2H-Pyranring ist ein häufiges Strukturmotiv in vielen Naturprodukten. Forscher verwenden 2-Isobutyl-4-methyltetrahydro-2h-pyran-4-ol als Schlüsselzwischenprodukt bei der Synthese von Analoga dieser natürlichen Verbindungen. Dieser Prozess beinhaltet oft die Bildung komplexer polycyclischer Strukturen, die die biologische Aktivität von natürlichen Substanzen imitieren .
Entwicklung von Duftstoffen und Aromen
Aufgrund seiner strukturellen Ähnlichkeit mit Verbindungen, die in verschiedenen Duftstoffen und Aromen vorkommen, wird diese Chemikalie bei der Synthese neuer aromatischer Materialien verwendet. Seine Modifikation durch verschiedene chemische Reaktionen kann zur Entwicklung neuartiger Düfte und Geschmacksrichtungen für die Verwendung in der Lebensmittel- und Parfümindustrie führen .
Pharmazeutische Forschung
In der pharmazeutischen Forschung dient 2-Isobutyl-4-methyltetrahydro-2h-pyran-4-ol als Baustein für die Entwicklung neuer Medikamente. Seine Vielseitigkeit ermöglicht die Einführung verschiedener funktioneller Gruppen, was zur Entdeckung von Verbindungen mit möglichen therapeutischen Wirkungen führen kann .
Materialwissenschaft
Die Fähigkeit dieser Verbindung, stabile heterozyklische Ringe zu bilden, macht sie in der Materialwissenschaft wertvoll. Sie kann verwendet werden, um Polymere mit spezifischen Eigenschaften zu synthetisieren, wie z. B. erhöhte Flexibilität oder verbesserte thermische Stabilität .
Synthese von Agrochemikalien
Die Landwirtschaft profitiert von der Verwendung von 2-Isobutyl-4-methyltetrahydro-2h-pyran-4-ol bei der Synthese von Agrochemikalien. Diese Chemikalien umfassen Pestizide und Herbizide, bei denen Derivate der Verbindung die Wirksamkeit und Sicherheit dieser Produkte verbessern können .
Biochemische Studien
In biochemischen Studien verwenden Forscher diese Verbindung, um die Bindung und Wechselwirkung von kleinen Molekülen mit biologischen Zielstrukturen zu untersuchen. Sie kann als Sonde verwendet werden, um die molekulare Grundlage von Krankheiten zu verstehen und Moleküle zu entwickeln, die biologische Pfade modulieren können .
Safety and Hazards
This compound causes serious eye irritation and causes skin irritation . In case of exposure, contaminated clothing should be removed. If inhaled, the patient should be kept calm, removed to fresh air, and medical attention should be sought. On skin contact, the area should be washed thoroughly with soap and water. On contact with eyes, the affected eyes should be washed for at least 15 minutes under running water with eyelids held open, and an eye specialist should be consulted. On ingestion, the mouth should be immediately rinsed and then the patient should drink 200-300 ml of water, and medical attention should be sought .
Wirkmechanismus
Target of Action
It’s known that this compound is used in various products such as washing & cleaning products, air care products, biocides, perfumes and fragrances, polishes and waxes, and cosmetics and personal care products . This suggests that it may interact with a wide range of molecular targets depending on its specific application.
Mode of Action
Given its use in a variety of products, it’s likely that it interacts with its targets to produce a desired effect, such as enhancing fragrance in perfumes or acting as a cleaning agent in cleaning products .
Biochemical Pathways
It’s known that the compound is involved in the synthesis of tetrahydropyrans , which are key structural components in many natural products and pharmaceuticals.
Pharmacokinetics
Given its use in a variety of products, it’s likely that these properties vary depending on the specific application and formulation of the product .
Result of Action
Given its use in a variety of products, it’s likely that it produces a range of effects depending on its specific application .
Action Environment
The action, efficacy, and stability of “2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-” can be influenced by various environmental factors. These may include the pH of the environment, temperature, presence of other compounds, and specific conditions of use .
Eigenschaften
IUPAC Name |
4-methyl-2-(2-methylpropyl)oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-8(2)6-9-7-10(3,11)4-5-12-9/h8-9,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSNOTITPICPTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(CCO1)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052318 | |
| Record name | 2-Isobutyl-4-methyltetrahydropyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid | |
| Record name | 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
63500-71-0 | |
| Record name | Tetrahydro-4-methyl-2-(2-methylpropyl)-2H-pyran-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63500-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rosanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063500710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Isobutyl-4-methyltetrahydropyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A mixture of: cis-tetrahydro-2-isobutyl-4-methylpyran-4-ol; trans-tetrahydro-2-isobutyl-4-methylpyran-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.664 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ISOBUTYL-4-METHYLTETRAHYDROPYRAN-4-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK5ZHH2T3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol?
A1: 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol, also known as tetrahydro-4-methyl-2-(2-methylpropyl)-2H-Pyran-4-ol, possesses the molecular formula C10H20O2. While specific spectroscopic data is not provided in the abstracts, its structure can be inferred from its chemical name and the research focus on its diastereoisomers.
Q2: How is 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol synthesized, and what is the significance of its diastereoisomers?
A: The synthesis of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol can be achieved through the Prins cyclization reaction. [, , ] This reaction involves isoprenol and isovaleraldehyde as starting materials and can be facilitated using catalysts like Fe-modified silica or MoO3 modified aluminosilicates. [, ] The compound exists as cis and trans diastereoisomers. Research indicates that a specific composition containing over 95% of the optically inactive cis racemate and less than 5% of the optically inactive trans racemate exhibits desirable fragrance properties. []
Q3: What are the applications of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol?
A: The primary application of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol lies in the fragrance industry. It serves as a component in perfume compositions, imparting unique olfactory characteristics. [] The specific diastereomeric ratio influences the overall fragrance profile.
Q4: Has the safety of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol been assessed?
A: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a fragrance ingredient safety assessment for 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol. [] While the specific details of the assessment are not provided in the abstract, it suggests that the compound has undergone scrutiny for its potential impact on human health and the environment.
Q5: What are the potential future directions for research on 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol?
A5: Future research could explore:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(phenylmethyl)-4-piperidinyl]-2-(3-pyridinyl)-4-quinazolinamine](/img/structure/B1229048.png)

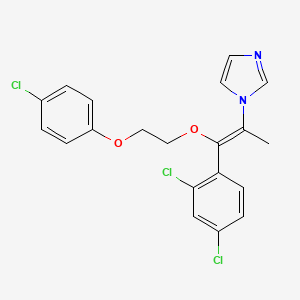
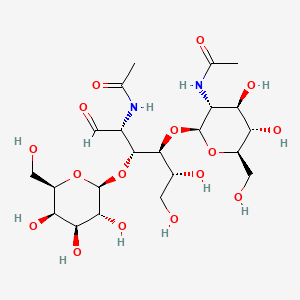
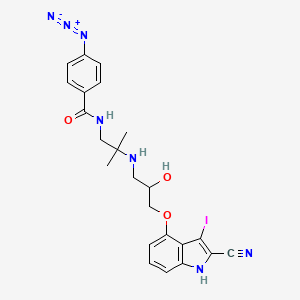
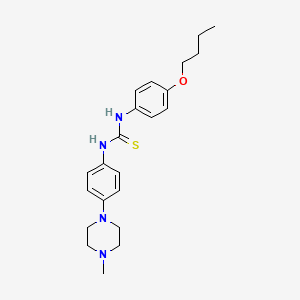

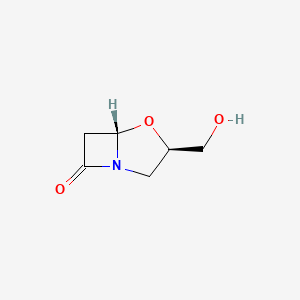
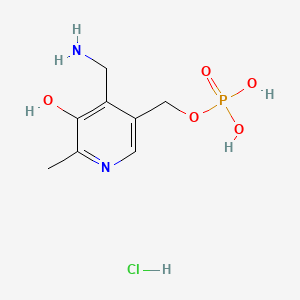



![7-[5-Oxo-2-(3-oxooct-1-enyl)cyclopenten-1-yl]heptanoic acid](/img/structure/B1229069.png)
